

# Preliminary Studies on the Effects of BI 1002494: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI1002494 |           |
| Cat. No.:            | B606068   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for BI 1002494, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information presented herein is compiled from publicly available resources and is intended to provide a comprehensive summary of the compound's in vitro and in vivo properties, mechanism of action, and key experimental findings.

# **Core Efficacy and Potency**

BI 1002494 is an orally active inhibitor of spleen tyrosine kinase (SYK), a key mediator in signal transduction for multiple immunoreceptor tyrosine-based activation motif (ITAM)-dependent proinflammatory pathways.[1][2][3] The compound has demonstrated high potency in enzymatic and cellular assays, translating to efficacy in preclinical models of allergic inflammation and arthritis.[4]

#### **In Vitro Activity**

BI 1002494 exhibits sub-nanomolar potency against the SYK enzyme and effectively inhibits downstream cellular signaling in human whole blood assays.[1][2]



| Parameter                                | Value  | Cell/System                      | Notes                                                                              |
|------------------------------------------|--------|----------------------------------|------------------------------------------------------------------------------------|
| SYK Enzymatic IC50                       | 0.8 nM | Biochemical Assay                | Potent inhibition of the target enzyme.[1][2]                                      |
| CD63 Expression<br>EC50                  | 115 nM | Human Whole Blood<br>(Basophils) | Inhibition of DNP/BSA-induced degranulation marker. [1][2]                         |
| CD69 Expression<br>EC50                  | 810 nM | Human Whole Blood<br>(B-cells)   | Inhibition of anti-IgD-induced B-cell activation marker.[1]                        |
| Mast Cell/Basophil<br>Degranulation IC50 | 115 nM | Human Mast<br>Cells/Basophils    | Inhibition of high-<br>affinity IgE receptor-<br>mediated<br>degranulation.[3][4]  |
| B-cell Activation IC50                   | 810 nM | Peripheral B-cells               | Inhibition of B-cell receptor (BCR)-mediated activation.[4]                        |
| Rat Basophil<br>Degranulation IC50       | 323 nM | Rat Basophils                    | Demonstrates a 3-fold<br>decrease in potency<br>compared to human<br>basophils.[4] |

#### **In Vivo Efficacy**

Preclinical studies in rodent models have demonstrated the in vivo efficacy of BI 1002494 in relevant disease models.



| Animal Model                        | Dosing            | Key Finding                                                              |
|-------------------------------------|-------------------|--------------------------------------------------------------------------|
| Rat Ovalbumin (OVA) Model           | 30 mg/kg (b.i.d.) | 90% reduction of bronchoalveolar lavage (BAL) eosinophils.[1][2]         |
| Rat Collagen-Induced Arthritis      | -                 | Full efficacy achieved with a trough plasma concentration of 1400 nM.[4] |
| Mouse Arterial Thrombosis<br>Model  | -                 | Protected against arterial thrombus formation.[5]                        |
| Mouse Ischemic Stroke Model (tMCAO) | -                 | Smaller infarct sizes and improved neurological outcome.[5]              |

## **Pharmacokinetics and Safety Profile**

BI 1002494 displays suitable physicochemical and pharmacokinetic properties, supporting its use as an in vivo tool compound.[1][2]

In Vitro DMPK and Physicochemical Parameters

| Parameter                               | Value          | System               |
|-----------------------------------------|----------------|----------------------|
| logD @ pH 11                            | 2.41           | -                    |
| Solubility @ pH 7.4                     | 500 μg/mL      | -                    |
| Caco-2 Permeability (A-B) @ pH 7.4      | 30 x 10-6 cm/s | Caco-2 cells         |
| Caco-2 Efflux Ratio                     | 2.8            | Caco-2 cells         |
| Rat Hepatocyte Clearance                | 51% of QH      | Rat Hepatocytes      |
| Plasma Protein Binding<br>(Mouse / Rat) | 93% / 95%      | Mouse and Rat Plasma |

Data sourced from Boehringer Ingelheim's opnMe portal.[1]



**In Vivo DMPK Parameters** 

| Species | Clearance (%<br>QH) | Mean<br>Residence<br>Time (i.v.) | Vss (L/kg) | Oral<br>Bioavailability<br>(F%) |
|---------|---------------------|----------------------------------|------------|---------------------------------|
| Mouse   | 40                  | 0.4 h                            | 0.9        | 58%                             |
| Rat     | 41                  | 0.9 h                            | 1.5        | 41%                             |

i.v. dose: 0.4 mg/kg, p.o. dose: 2 mg/kg. Data sourced from Boehringer Ingelheim's opnMe portal.[1]

#### **Safety and Selectivity**

A 13-week toxicology study in mice showed no adverse events at doses up to 100 mg/kg (b.i.d.).[1][2] The Eurofins Safety Panel 44<sup>TM</sup> showed that at 10 μM, BI 1002494 caused over 50% inhibition of 3 out of 56 targets (M1, A1, A2A).[1] A structurally similar diastereoisomer, BI-2492, with a significantly higher SYK IC50 of 625 nM, is available as a negative control.[1]

### **Mechanism of Action and Signaling Pathway**

BI 1002494 acts as a selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2][5] Upon ligand binding to these receptors, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and, upon activation, initiates a downstream signaling cascade involving multiple effector molecules, ultimately leading to cellular responses such as degranulation, cytokine release, and proliferation. By inhibiting SYK, BI 1002494 effectively blocks these inflammatory pathways.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Studies on the Effects of BI 1002494: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606068#preliminary-studies-on-bi1002494-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com